
Tienilic acid
Vue d'ensemble
Description
Tienilic acid (TA), chemically known as [2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]acetic acid, is a diuretic with dual antihypertensive and uricosuric properties. Introduced in the late 1970s, it was primarily used to treat mild-to-moderate hypertension and hyperuricemia associated with gout . Unlike conventional diuretics like hydrochlorothiazide, this compound uniquely reduces serum uric acid levels by inhibiting renal tubular reabsorption of urate . However, it was withdrawn from the market due to rare but severe immune-mediated hepatotoxicity, linked to its reactive metabolites targeting cytochrome P450 2C9 (CYP2C9) .
This compound acts as a high-affinity, mechanism-based inactivator of CYP2C9, forming covalent adducts with the enzyme during metabolism. This inactivation is critical to both its therapeutic effects and idiosyncratic toxicity .
Méthodes De Préparation
Historical Context and Early Synthesis Methods
The earliest documented synthesis of Tienilic acid originates from French Patent No. 2,068,403 (1971), which described a two-step esterification-hydrolysis route. In this method, 2,3-dichloro-4-(2-thienylcarbonyl)-phenol (Formula II) was reacted with sodium methylate and chloroacetic acid ethyl ester in ethanol . The resultant this compound ethyl ester was isolated and hydrolyzed under basic conditions, achieving a total yield of 68.7% . A subsequent refinement in French Patent No. 2,115,042 (1972) replaced the ethyl ester with a sodium chloroacetate intermediate in aqueous solution, improving yields to 60% . However, these methods faced limitations, including prolonged reaction times, the need for multiple isolation steps, and sensitivity to hydrolysis conditions.
Novel Anhydride Intermediate Method
The breakthrough in this compound synthesis emerged with the discovery of a novel anhydride intermediate, as disclosed in European Patent EP0029740A1 . This method revolutionized production by introducing a single-vessel process that bypassed intermediate isolation, thereby enhancing efficiency and scalability.
Reaction Mechanism and Catalytic Advances
The process involves reacting 2,3-dichloro-4-(2-thienylcarbonyl)-phenol with chloroacetic acid anhydride in the presence of an alkaline condensation agent (e.g., sodium carbonate) and a quaternary ammonium salt catalyst (e.g., Aliquat 336) . The reaction proceeds via nucleophilic acyl substitution, where the phenolic oxygen attacks the electrophilic carbonyl of chloroacetic acid anhydride, forming the intermediate [2,3-dichloro-4-(2-thienylcarbonyl)phenoxy]acetic acid anhydride (Formula III) . Subsequent hydrolysis of this anhydride in situ yields this compound with minimal purification steps.
The addition of Aliquat 336, a phase-transfer catalyst, reduces reaction times from 24 hours to 2 hours while increasing yields from 66% to 95% . This acceleration arises from the catalyst’s ability to solubilize ionic species in organic solvents, facilitating interfacial reactions between the aqueous and organic phases .
Process Optimization and Solvent Selection
Optimal conditions for the anhydride method were determined through systematic solvent screening. Polar aprotic solvents such as dimethylsulfoxide (DMSO) and toluene proved most effective, with DMSO enhancing reagent solubility and toluene enabling facile extraction post-hydrolysis . Table 1 summarizes key experimental parameters and outcomes from patent examples:
Table 1: Comparative Yields Under Varied Synthesis Conditions
Example | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
1 | Toluene | None | 14 | 90 |
2 | Toluene | Aliquat 336 | 2 | 95 |
3 | Acetone | None | 24 | 66 |
Data sourced from EP0029740A1 .
Hydrolysis is performed by adding sodium hydroxide directly to the reaction mixture, followed by refluxing and extraction with hot toluene . This eliminates the need for intermediate anhydride isolation, reducing production costs and waste generation.
Comparative Analysis of Synthesis Methods
The anhydride method offers distinct advantages over historical approaches:
-
Yield Enhancement : Traditional methods capped yields at 60–68.7%, whereas the anhydride route achieves 90–95% .
-
Reagent Handling : Chloroacetic acid anhydride, a solid and odorless reagent, simplifies storage and handling compared to volatile ethyl esters .
-
Scalability : Single-vessel processing minimizes equipment requirements, making the method suitable for industrial-scale production .
However, the reliance on quaternary ammonium salts introduces additional purification steps to remove catalyst residues, which may complicate regulatory approvals for pharmaceutical-grade this compound.
Applications and Derivative Synthesis
Beyond its diuretic applications, this compound serves as a precursor for biochemical probes. A 2012 study demonstrated its conjugation to 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) via carbodiimide-mediated coupling using EDC hydrochloride and HOBt . This derivative, used to study drug-protein adducts, underscores this compound’s versatility in metabolic research .
Analyse Des Réactions Chimiques
L’acide tienilic subit plusieurs types de réactions chimiques, notamment :
Oxydation : L’acide tienilic peut être oxydé pour former un sulfoxyde de thiophène, qui est hautement électrophile.
Réduction : Les réactions de réduction peuvent convertir l’acide tienilic en ses dérivés alcooliques correspondants.
Substitution : L’acide tienilic peut subir des réactions de substitution, en particulier au niveau du cycle thiophène.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent les oxydants comme le peroxyde d’hydrogène pour l’oxydation et les réducteurs comme l’hydrure de lithium et d’aluminium pour la réduction. Les principaux produits formés à partir de ces réactions comprennent le sulfoxyde de thiophène et les dérivés alcooliques .
Applications De Recherche Scientifique
Pharmacological Properties
Tienilic acid is primarily recognized for its diuretic and uricosuric effects. It was initially marketed for treating hypertension and gout, conditions often linked to elevated uric acid levels. The drug acts by promoting the excretion of uric acid through the kidneys, thereby lowering serum uric acid concentrations.
Clinical Applications
- Hypertension Management
- Hyperuricaemia Treatment
Case Study 1: Efficacy in Gout Patients
- Objective: Evaluate the effectiveness of this compound in reducing uric acid levels.
- Method: 17 patients with gout were administered this compound.
- Results: A significant reduction in serum uric acid levels was observed, alongside improvements in diastolic blood pressure in hypertensive patients.
- Conclusion: this compound may be beneficial for patients suffering from both hyperuricaemia and hypertension, but further studies are necessary to mitigate risks associated with renal damage .
Case Study 2: Hepatotoxicity Concerns
- Objective: Investigate reports linking this compound to liver failure.
- Findings: Post-marketing surveillance indicated cases of hepatitis following the use of this compound. The mechanism was hypothesized to involve covalent binding to CYP2C9, leading to enzyme dysfunction and subsequent liver injury .
- Conclusion: Due to these severe side effects, this compound was withdrawn from the market in 1982.
Data Table: Summary of Clinical Findings
Study | Sample Size | Condition | Key Findings | |
---|---|---|---|---|
This compound for Gout | 17 | Gout & Hypertension | 50% reduction in uric acid; improved BP | Potentially effective but requires caution |
Hepatotoxicity Investigation | N/A | Hepatitis | Cases linked to CYP2C9 inhibition | Safety concerns led to market withdrawal |
Mécanisme D'action
L’acide tienilic agit comme un substrat suicide au niveau des enzymes du cytochrome P450 impliquées dans le métabolisme des médicaments. La réaction métabolique effectuée par ces enzymes convertit l’acide tienilic en un sulfoxyde de thiophène, qui est hautement électrophile. Cela favorise une réaction de Michael conduisant à l’alkylation d’un groupe thiol dans le site actif de l’enzyme. La perte d’eau du sulfoxyde de thiophène restaure le cycle thiophène et entraîne une liaison covalente de l’acide tienilic à l’enzyme, inhibant ainsi l’enzyme de manière irréversible .
Comparaison Avec Des Composés Similaires
Pharmacokinetic and Pharmacodynamic Comparisons
Tienilic Acid vs. (±)-Suprofen
Both this compound and (±)-suprofen are mechanism-based inhibitors of CYP2C9, but their inactivation kinetics and efficiency differ significantly:
Parameter | This compound | (±)-Suprofen |
---|---|---|
kinact/KI (ml/min/μmol) | 9–10 (flurbiprofen/diclofenac) | 1–3 (flurbiprofen/diclofenac) |
Substrate Affinity (Ks) | 2 μM | 21 μM |
Half-life (in vitro) | 5 minutes | 50 minutes |
Kinetic Model | Sigmoidal (S-shaped) for flurbiprofen/diclofenac; hyperbolic for warfarin | Sigmoidal (S-shaped) for flurbiprofen/diclofenac |
- This compound exhibits 3–10× higher inactivation efficiency (kinact/KI) than (±)-suprofen, particularly for CYP2C9-mediated (S)-warfarin hydroxylation .
- Structural studies reveal that this compound’s carboxyl group forms ionic interactions with positively charged residues in CYP2C9’s active site, enhancing binding affinity. Modifying this group (e.g., replacing it with an epoxide ring) abolishes inactivation .
This compound vs. Hydrochlorothiazide
A direct clinical comparison in hypertensive patients highlights key differences:
Parameter | This compound | Hydrochlorothiazide |
---|---|---|
Blood Pressure Reduction | Equivalent efficacy | Equivalent efficacy |
Serum Uric Acid | ↓ 50% (3.3 mg/dL) | ↑ 28% (7.8 mg/dL) |
Hypokalemia | Mild (3.6 mmol/L) | Moderate (3.5 mmol/L) |
Calcium Excretion | ↓↓ | ↓↓ |
Adverse Reactions | 28% (autoimmune hepatitis) | 24% (metabolic imbalances) |
- This compound’s uricosuric effect contrasts sharply with hydrochlorothiazide’s hyperuricemic tendency, making it advantageous for gout patients .
- Both drugs cause mild hypokalemia and metabolic alkalosis, but this compound’s association with autoimmune hepatitis is unique .
Structural Analogues and Regioisomers
This compound Isomer (TAI)
TAI ([2,3-dichloro-4-(thiophene-3-carbonyl)phenoxy]acetic acid) differs from this compound in the position of the thiophene carbonyl group.
This compound vs. Probenecid
Parameter | This compound | Probenecid |
---|---|---|
Uricosuric Effect | Potent (↓ serum urate) | Potent (↓ serum urate) |
Diuretic Activity | Yes | No |
Hepatotoxicity | Yes (autoimmune) | Rare |
CYP2C9 Interaction | Inactivator | No significant effect |
- Probenecid, a pure uricosuric, lacks diuretic effects and CYP2C9 inactivation, making it safer but less versatile for hypertension management .
Mechanism-Based Inactivation Selectivity
This compound selectively inactivates CYP2C9 without affecting other P450 isoforms (e.g., CYP1A2, 2B6, 2D6, 3A4). This specificity contrasts with broad-spectrum inhibitors like cimetidine .
Activité Biologique
Tienilic acid, also known as ticrynafen, is a uricosuric diuretic that was initially marketed for the treatment of hypertension and gout. Despite its therapeutic potential, it was withdrawn from the market shortly after its introduction due to reports of serious adverse effects, particularly hepatotoxicity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicological profiles, and the implications of its reactive metabolites.
This compound primarily functions as a diuretic through its uricosuric properties, promoting the excretion of uric acid in urine. It is metabolized in the liver, where it undergoes biotransformation mediated by cytochrome P450 enzymes. Notably, this compound acts as a suicide substrate for CYP2C9, leading to the formation of reactive metabolites that can covalently bind to cellular proteins. This binding is thought to be a precursor for its hepatotoxic effects .
Key Metabolic Pathways:
- Epoxidation : this compound's metabolism involves the epoxidation of double bonds in polyunsaturated fatty acids, contributing to its biological activity .
- Reactive Metabolites : The formation of reactive thiophene S-oxides has been implicated in its toxicity. These metabolites can interact with nucleophiles such as glutathione (GSH), leading to covalent modifications of proteins .
Toxicological Profile
The hepatotoxicity associated with this compound is characterized by an immunological component. Clinical observations have shown that patients exposed to this compound may develop auto-antibodies against liver microsomal proteins, particularly CYP2C9. This autoimmune response is significant in understanding the drug's adverse effects .
Case Studies and Clinical Findings
- In a study examining patients with hepatitis linked to this compound use, anti-LKM2 antibodies were identified exclusively in those affected by the drug .
- Further investigations into rat models revealed extensive binding of this compound metabolites to GSH, indicating a high degree of bioactivation and potential for cellular damage .
Table 1: Summary of Biological Activities and Toxicological Effects
Activity/Toxicity | Description |
---|---|
Diuretic Effect | Promotes uric acid excretion; used for hypertension treatment |
Hepatotoxicity | Induces liver injury; linked to immune-mediated mechanisms |
Reactive Metabolites | Forms covalent adducts with proteins; implicated in toxicity |
Autoimmune Response | Development of anti-LKM2 antibodies in affected patients |
Table 2: Key Metabolites and Their Effects
Metabolite | Formation Mechanism | Biological Effect |
---|---|---|
Thiophene S-oxide | CYP450-mediated oxidation | Covalent binding to proteins; hepatotoxicity |
Glutathione conjugates | Conjugation with GSH | Detoxification pathway; potential protein adduction |
Research Findings
Recent studies have focused on identifying specific protein targets for this compound metabolites. A comprehensive investigation revealed 14 definite and 29 potential protein targets in human hepatocytes that are modified by these reactive metabolites. This research underscores the complexity of this compound's interactions within biological systems and highlights the importance of understanding these interactions for risk assessment .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for studying the mechanism-based inactivation of CYP2C9 by tienilic acid?
this compound acts as a suicide substrate for CYP2C9, forming a reactive metabolite that covalently binds and inactivates the enzyme. Key methodologies include:
- Human Liver Microsomes (HLMs) : Incubate this compound with HLMs and NADPH to measure residual CYP2C9 activity via probe substrates like flurbiprofen. Kinetic parameters (Vmax, Km) should be analyzed using the Michaelis-Menten equation .
- Protein and Substrate Titration : Vary this compound concentrations (e.g., 5–40 μM) and microsomal protein levels (0.1–0.5 mg/ml) to quantify inactivation efficiency. Lower protein concentrations (0.1 mg/ml) enhance sensitivity to inactivation .
- Selectivity Assays : Use P450-specific probes (e.g., ethoxyresorufin for CYP1A2, dextromethorphan for CYP2D6) to confirm this compound’s specificity for CYP2C9 .
Q. How can researchers analyze clinical case reports of this compound-induced nephrotoxicity to distinguish immunological vs. metabolic mechanisms?
- Histopathological Review : Renal biopsies showing acute interstitial nephritis without urate crystals suggest immune-mediated injury, as seen in a case where serum creatinine rose sharply post-tienilic acid administration .
- Immunohistochemistry : Test for drug-protein adducts in renal tissue to identify covalent binding of this compound metabolites, indicative of metabolic activation .
- Cohort Studies : Compare adverse event rates in patients co-administered this compound with CYP2C9 inhibitors (e.g., fluconazole) to assess metabolic vs. immune pathways .
Advanced Research Questions
*What in vitro strategies can mimic CYP2C9 genetic polymorphisms (e.g., CYP2C93/3) using this compound?
- Titration-Based Modeling : Incubate pooled HLMs with 4 μM or 14 μM this compound to reduce CYP2C9 activity by ~43% (CYP2C91/3) or ~73% (CYP2C93/3), respectively. Validate via flurbiprofen hydroxylation kinetics (Vmax reduction, unchanged Km) .
- Microsomal Washing : Post-incubation, centrifuge HLMs to remove unbound this compound, minimizing off-target effects on other enzymes (e.g., CYP2C8, CYP3A4) .
Q. How can high-resolution metabolomics improve the identification of this compound metabolites and isomers?
- HILIC-IMS-MS : Hydrophilic interaction liquid chromatography coupled with ion mobility spectrometry-mass spectrometry increases feature detection (e.g., 6,711 vs. 3,007 features in urine) and resolves structural isomers .
- Collision Cross-Section (CCS) Databases : Compare experimental CCS values with computational predictions to differentiate this compound isomers (e.g., thiophene vs. non-thiophene derivatives) .
Q. What computational tools are critical for characterizing reactive metabolites of this compound in hepatocytes?
- Mass-MetaSite : Predicts metabolite structures using fragmentation patterns and retention time alignment. For example, it identified a reactive thiophene sulfoxide intermediate binding to hepatocyte proteins .
- WebMetabase : Integrates ion mobility data to distinguish this compound isomers and quantify adduct formation in complex matrices .
Q. Methodological Challenges and Solutions
Q. How should researchers address contradictions in CYP2C9 inactivation data across different HLM batches?
- Normalization : Express activity loss as a percentage of control (no this compound) to account for inter-batch variability in baseline CYP2C9 activity .
- Adjustment of this compound Concentrations : Pre-test each HLM batch to determine optimal inactivation doses, as protein content and donor genetics affect sensitivity .
Q. What validation steps ensure the reliability of in vitro models mimicking CYP2C9 polymorphisms?
- Genotype Correlation : Compare this compound-treated HLMs with genotyped variants (e.g., CYP2C93/3 HLMs) using ANOVA for Vmax/Km consistency .
- Enzyme Selectivity Confirmation : Verify no significant changes in non-CYP2C9 activities (e.g., CYP2C8-mediated amodiaquine metabolism) post-tienilic acid exposure .
Q. Data Reporting Standards
Q. What metadata is essential for publishing reproducible CYP2C9 inactivation studies?
- Microsomal Preparation : Include donor demographics, storage conditions, and protein quantification methods .
- Kinetic Parameters : Report mean ± S.E. of curve fits and statistical tests (e.g., p-values for Vmax/Km differences) .
- Negative Controls : Disclose results from incubations without NADPH or this compound to confirm inactivation is metabolism-dependent .
Propriétés
IUPAC Name |
2-[2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O4S/c14-11-7(13(18)9-2-1-5-20-9)3-4-8(12(11)15)19-6-10(16)17/h1-5H,6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHANLSBXUWXTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023670 | |
Record name | Ticrynafen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40180-04-9 | |
Record name | Tienilic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40180-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ticrynafen [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040180049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tienilic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04831 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ticrynafen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tienilic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.825 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TICRYNAFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC95205SY4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.